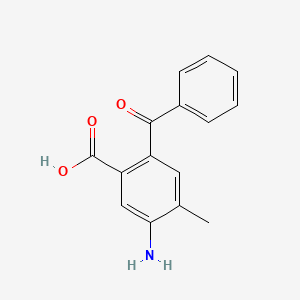

2-Benzoyl-4-methyl-5-aminobenzoic acid

CAS No.: 7277-88-5

Cat. No.: VC18464436

Molecular Formula: C15H13NO3

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7277-88-5 |

|---|---|

| Molecular Formula | C15H13NO3 |

| Molecular Weight | 255.27 g/mol |

| IUPAC Name | 5-amino-2-benzoyl-4-methylbenzoic acid |

| Standard InChI | InChI=1S/C15H13NO3/c1-9-7-11(12(15(18)19)8-13(9)16)14(17)10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,18,19) |

| Standard InChI Key | VMRVCCJQIXPRQU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1N)C(=O)O)C(=O)C2=CC=CC=C2 |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure combines a benzoic acid backbone with strategic substitutions:

-

Benzoyl group (C₆H₅CO-): Introduces steric bulk and participates in π-π interactions .

-

Methyl group (-CH₃): Enhances lipophilicity and stabilizes the molecular conformation .

-

Amino group (-NH₂): Provides sites for hydrogen bonding and subsequent functionalization .

The SMILES notation \text{CC1=CC(=C(C=C1C(=O)O)N)C(=O)C2=CC=CC=C2 illustrates the spatial arrangement . X-ray crystallography of analogous compounds (e.g., 2-methyl-4-(2-methylbenzamido)benzoic acid) reveals monoclinic crystal systems stabilized by intermolecular hydrogen bonds between carboxyl and amino groups .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 255.27 g/mol | |

| Density | 1.3–1.4 g/cm³ (estimated) | – |

| Melting Point | Not reported | – |

| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) |

Synthesis and Production

Synthetic Pathways

The synthesis of 2-benzoyl-4-methyl-5-aminobenzoic acid involves multi-step reactions, often leveraging established methods for aminobenzoic acid derivatives:

-

Nitration and Reduction:

-

Benzoylation:

-

Purification:

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃ (60–75%), 50–80°C | 90–95% |

| Hydrogenation | H₂, Pd/C, ethanol, 50°C | 95–98% |

| Benzoylation | Benzoyl chloride, pyridine, DMF | 85–90% |

Applications in Pharmaceutical and Chemical Industries

Enzyme Inhibition

-

Acetylcholinesterase (AChE) Inhibitors: Analogous 4-aminobenzoic acid derivatives exhibit inhibitory activity against AChE (IC₅₀: 0.59 μM) and butyrylcholinesterase (BChE; IC₅₀: 0.15 μM), suggesting potential in Alzheimer’s disease therapy .

-

Carbonic Anhydrase (CA) Inhibition: Substituted benzamides show affinity for CA isoforms, with IC₅₀ values as low as 0.0514 μM .

Intermediate for Drug Synthesis

-

The compound’s reactive sites facilitate its use in synthesizing quinazoline and pyrrolyl benzamide derivatives, which are explored for anticancer and antimicrobial applications .

-

Patent CN112778147A highlights similar chlorinated benzoic acids as intermediates for antihypertensive agents .

Research Advancements

Computational Studies

Density Functional Theory (DFT) analyses of related compounds (e.g., 2-amino-5-bromobenzoic acid) predict:

-

Tautomerism: Equilibrium between amino-keto and imino-enol forms, affecting electronic properties .

-

HOMO-LUMO Gaps: Energy gaps of ~4.5 eV, indicating moderate reactivity suitable for charge-transfer applications .

Structural Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume